molecular formula C21H29N5O B4036601 4-(4-cyclopentyl-1H-1,2,3-triazol-1-yl)-N-(2-ethylphenyl)-1-piperidinecarboxamide

4-(4-cyclopentyl-1H-1,2,3-triazol-1-yl)-N-(2-ethylphenyl)-1-piperidinecarboxamide

Cat. No.: B4036601
M. Wt: 367.5 g/mol
InChI Key: PCNSQGOZJRSPBO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-cyclopentyl-1H-1,2,3-triazol-1-yl)-N-(2-ethylphenyl)-1-piperidinecarboxamide is a useful research compound. Its molecular formula is C21H29N5O and its molecular weight is 367.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 367.23721057 g/mol and the complexity rating of the compound is 487. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Reactivity

Research on compounds with similar structures, such as triazoles and piperidine derivatives, often focuses on their synthesis and chemical reactivity. For example, the Mannich reaction has been utilized for synthesizing N,S-containing heterocycles, highlighting the chemical versatility of piperidine-related compounds in forming complex structures with potential biological activity (Dotsenko et al., 2012). These synthetic pathways are crucial for developing new pharmaceuticals and exploring the chemical space of heterocyclic compounds.

Antimicrobial and Biological Activities

Several studies have investigated the antimicrobial activities of triazole and piperidine derivatives. The antimicrobial activity of new 1,2,4-triazole derivatives was evaluated, indicating the potential of such compounds in developing new antimicrobial agents (Bektaş et al., 2010). These findings underscore the importance of heterocyclic compounds in addressing resistance to existing antimicrobial drugs and the ongoing search for new therapeutic options.

Drug Metabolism and Pharmacokinetics

The study of drug metabolism and pharmacokinetics is essential for understanding how compounds are processed in the body, which directly influences their therapeutic efficacy and safety. Research on compounds such as casopitant has provided valuable insights into the metabolic interactions involving cytochrome P450 3A4, highlighting the complexity of drug-drug interactions and the importance of metabolic studies in drug development (Motta et al., 2011).

Neuropharmacology and Receptor Studies

Compounds with structural similarities to "4-(4-cyclopentyl-1H-1,2,3-triazol-1-yl)-N-(2-ethylphenyl)-1-piperidinecarboxamide" have also been explored for their neuropharmacological properties, particularly in the context of serotonin receptors. The study of WAY-100635 and its effects on serotonin-containing neurons illustrates the potential of such compounds in developing new treatments for neuropsychiatric disorders by targeting specific receptor subtypes (Craven et al., 1994).

Properties

IUPAC Name

4-(4-cyclopentyltriazol-1-yl)-N-(2-ethylphenyl)piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H29N5O/c1-2-16-7-5-6-10-19(16)22-21(27)25-13-11-18(12-14-25)26-15-20(23-24-26)17-8-3-4-9-17/h5-7,10,15,17-18H,2-4,8-9,11-14H2,1H3,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCNSQGOZJRSPBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC(=O)N2CCC(CC2)N3C=C(N=N3)C4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-(4-cyclopentyl-1H-1,2,3-triazol-1-yl)-N-(2-ethylphenyl)-1-piperidinecarboxamide
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4-(4-cyclopentyl-1H-1,2,3-triazol-1-yl)-N-(2-ethylphenyl)-1-piperidinecarboxamide
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4-(4-cyclopentyl-1H-1,2,3-triazol-1-yl)-N-(2-ethylphenyl)-1-piperidinecarboxamide
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4-(4-cyclopentyl-1H-1,2,3-triazol-1-yl)-N-(2-ethylphenyl)-1-piperidinecarboxamide
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4-(4-cyclopentyl-1H-1,2,3-triazol-1-yl)-N-(2-ethylphenyl)-1-piperidinecarboxamide

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